E3 ligase Ligand-Linker Conjugate 31

Catalog No.
S12837381
CAS No.
M.F
C43H65N7O7S
M. Wt
824.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
E3 ligase Ligand-Linker Conjugate 31

Product Name

E3 ligase Ligand-Linker Conjugate 31

IUPAC Name

tert-butyl 2-[2-[4-[[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]-2,6-diazaspiro[3.3]heptan-6-yl]methyl]piperidin-1-yl]ethoxy]acetate

Molecular Formula

C43H65N7O7S

Molecular Weight

824.1 g/mol

InChI

InChI=1S/C43H65N7O7S/c1-29-37(58-28-45-29)32-10-8-30(9-11-32)19-44-39(54)34-18-33(51)21-50(34)40(55)38(41(2,3)4)46-35(52)22-49-26-43(27-49)24-48(25-43)20-31-12-14-47(15-13-31)16-17-56-23-36(53)57-42(5,6)7/h8-11,28,31,33-34,38,51H,12-27H2,1-7H3,(H,44,54)(H,46,52)/t33-,34+,38-/m1/s1

InChI Key

OKEZJFPCBFRWFS-IPCQUCSASA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CC5(C4)CN(C5)CC6CCN(CC6)CCOCC(=O)OC(C)(C)C)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CC5(C4)CN(C5)CC6CCN(CC6)CCOCC(=O)OC(C)(C)C)O

E3 Ligase Ligand-Linker Conjugate 31 is a synthetic compound designed to facilitate the development of proteolysis-targeting chimeras, commonly known as PROTACs. These compounds are engineered to induce targeted protein degradation through a mechanism that involves the ubiquitin-proteasome system. Specifically, E3 Ligase Ligand-Linker Conjugate 31 consists of a ligand that binds to a specific E3 ubiquitin ligase and a linker that connects this ligand to another ligand targeting a specific protein of interest. This configuration allows for the formation of a ternary complex, which is crucial for the ubiquitination and subsequent degradation of the target protein within cells .

, primarily during its synthesis and functionalization:

  • Oxidation: This reaction may occur at various functional groups present in the ligands or linker, particularly if hydroxyl groups are involved.
  • Reduction: Functional groups such as nitro or carbonyl groups within the ligands can undergo reduction.
  • Substitution: Nucleophilic substitution reactions are common during the synthesis phase, particularly when forming amide or ester bonds between the ligands and the linker.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols .

The primary biological activity of E3 Ligase Ligand-Linker Conjugate 31 lies in its ability to mediate targeted protein degradation through the formation of a ternary complex. When bound to both the target protein and an E3 ligase, this conjugate facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. This process marks the protein for degradation by the proteasome, effectively reducing its cellular concentration and modulating its biological function. This mechanism has significant implications in therapeutic contexts, especially for diseases where specific proteins contribute to pathological processes .

The synthesis of E3 Ligase Ligand-Linker Conjugate 31 typically involves several critical steps:

  • Preparation of Individual Components: The ligands targeting both the E3 ligase and the protein of interest are synthesized using standard organic chemistry techniques such as amide bond formation or esterification.
  • Linker Development: A flexible linker, often composed of polyethylene glycol or similar moieties, is prepared to ensure optimal spatial orientation between the two ligands.
  • Coupling Reactions: The ligands and linker are connected through coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole.
  • Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity and yield .

E3 Ligase Ligand-Linker Conjugate 31 has various applications in scientific research and therapeutic development:

  • Targeted Protein Degradation: It serves as a crucial component in developing PROTACs aimed at degrading specific proteins implicated in diseases such as cancer and neurodegenerative disorders.
  • Biochemical Research: The compound is utilized to study protein degradation pathways and cellular processes regulated by these pathways.
  • Therapeutic Development: Ongoing research is exploring its potential as a therapeutic agent for conditions where targeted degradation of disease-related proteins could provide clinical benefits .

Interaction studies involving E3 Ligase Ligand-Linker Conjugate 31 focus on understanding how effectively it can form ternary complexes with target proteins and E3 ligases. These studies typically employ techniques such as:

  • Surface Plasmon Resonance: To measure binding affinities and kinetics between the conjugate, target proteins, and E3 ligases.
  • Co-immunoprecipitation: To confirm complex formation in cellular contexts.
  • Cellular Assays: To evaluate the functional outcomes of targeted degradation in live cells.

These studies are essential for optimizing PROTAC designs and understanding their mechanism of action .

E3 Ligase Ligand-Linker Conjugate 31 can be compared with other similar compounds that also function within the PROTAC framework. Notable examples include:

  • E3 Ligase Ligand-Linker Conjugate 14: Utilizes different ligands for binding specific target proteins but shares a similar mechanism of action.
  • E3 Ligase Ligand-Linker Conjugate 71: Another variant that targets different E3 ligases while maintaining core structural similarities.
  • Cereblon-based PROTACs: These utilize cereblon as an E3 ligase ligand but differ in their ligand structures.
  • Von Hippel-Lindau-based PROTACs: Employ VHL as an E3 ligase ligand with distinct linker compositions.

The uniqueness of E3 Ligase Ligand-Linker Conjugate 31 lies in its specific ligand-linker combination, which may offer distinct advantages in terms of binding affinity, selectivity, and degradation efficiency compared to these other compounds .

XLogP3

3.6

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

3

Exact Mass

823.46661861 g/mol

Monoisotopic Mass

823.46661861 g/mol

Heavy Atom Count

58

Dates

Last modified: 08-10-2024

Explore Compound Types